STAT3 Inhibitor VII

Übersicht

Beschreibung

STAT3 Inhibitor VII is a small molecule compound designed to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is known to be constitutively activated in many cancers, making it a significant target for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of STAT3 Inhibitor VII involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

STAT3 Inhibitor VII undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and reactivity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.

Substitution: Replacement of specific functional groups with others to enhance the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

STAT3 Inhibitor VII has a wide range of scientific research applications, including:

Wirkmechanismus

STAT3 Inhibitor VII exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition blocks the transcriptional activation of STAT3 target genes involved in cell survival, proliferation, and immune evasion . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for transmitting extracellular signals to the nucleus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BBI608: A STAT3 inhibitor that has advanced into phase III clinical trials for cancer treatment.

Pyrimethamine: An antiparasitic drug that also inhibits STAT3 activity.

Simvastatin: An HMG-CoA inhibitor that has been repurposed to inhibit STAT3.

Uniqueness

STAT3 Inhibitor VII is unique in its ability to selectively bind to the SH2 domain of STAT3, thereby preventing its dimerization and nuclear translocation. This selective inhibition results in potent antitumor activity with minimal off-target effects .

Biologische Aktivität

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Its aberrant activation is implicated in numerous cancers, making it an attractive target for therapeutic intervention. STAT3 Inhibitor VII, identified by its CAS number 1041438-68-9, has emerged as a significant compound in the search for effective STAT3 inhibitors. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

STAT3 is activated through phosphorylation at specific tyrosine residues, primarily Tyr-705 and Ser-727, leading to dimerization and subsequent nuclear translocation where it regulates gene expression. Inhibitors like this compound disrupt this process by preventing STAT3 phosphorylation and dimerization, thereby inhibiting its transcriptional activity.

Key Mechanisms:

- Phosphorylation Inhibition : this compound blocks the phosphorylation of STAT3 at Tyr-705.

- Dimerization Prevention : The inhibitor interferes with the dimerization process essential for nuclear translocation.

- Gene Expression Regulation : By inhibiting STAT3 activity, the compound reduces the expression of genes associated with tumor growth and survival.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound across various cancer models:

- Gastric Cancer : A study reported that compounds similar to this compound effectively suppressed the proliferation of gastric cancer cell lines (MGC803, KATO III, NCI-N87) by inhibiting IL-6-mediated STAT3 phosphorylation at Tyr-475 .

- Ovarian Cancer : Another research highlighted that selective STAT3 inhibitors like HO-3867 exhibited cytotoxic effects on ovarian cancer cells without affecting normal cells. This suggests a promising therapeutic window for compounds targeting STAT3 .

Case Studies

Several case studies have illustrated the potential of STAT3 inhibitors in clinical settings:

- Phase I Clinical Trials : OPB-31121, an oral STAT3 inhibitor similar to this compound, was evaluated in patients with advanced solid tumors. The maximum tolerated dose was found to be 800 mg/day with manageable side effects .

Data Tables

| Study | Cancer Type | Inhibitor | Efficacy | Mechanism |

|---|---|---|---|---|

| Gastric | Compound 4 | High | IL-6-mediated inhibition | |

| Ovarian | HO-3867 | Selective | Induces apoptosis | |

| Various | OPB-31121 | Safe | Blocks tumor growth |

Challenges and Future Directions

While the potential of STAT3 inhibitors like this compound is evident, several challenges remain:

- Specificity : Due to the structural similarities between STAT3 and other members of the STAT family (e.g., STAT1), achieving specificity in inhibition is crucial to minimize off-target effects.

- Resistance Mechanisms : Tumor cells may develop resistance to STAT3 inhibition through alternative signaling pathways. Understanding these mechanisms will be essential for improving therapeutic strategies.

Eigenschaften

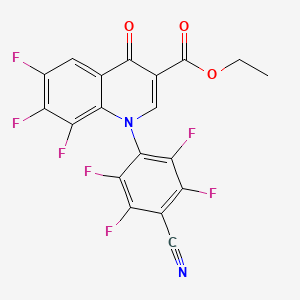

IUPAC Name |

ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H7F7N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.